![molecular formula C6H5BrN4 B1314970 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine CAS No. 55635-64-8](/img/structure/B1314970.png)
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine
Overview
Description
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom and a methyl group on the imidazo[4,5-b]pyrazine scaffold imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives, which include 6-bromo-1-methyl-1h-imidazo[4,5-b]pyrazine, have been evaluated as antagonists of various biological receptors .
Mode of Action
It is known that imidazo[4,5-b]pyridine derivatives can interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been shown to interact with various biological receptors, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds like this compound should be improved to a great extent .
Biochemical Analysis
Biochemical Properties
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction with kinases can lead to the modulation of various signaling pathways, impacting cellular functions and processes . Additionally, this compound can bind to receptors and other proteins, influencing their activity and stability.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes related to metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition or activation of enzymes, such as kinases, by binding to their active sites. This binding can lead to changes in enzyme activity, which in turn affects downstream signaling pathways and cellular processes . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or acidic environments . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The interaction with metabolic enzymes can also affect the overall metabolic flux and levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its biological activity and effectiveness in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can impact its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-diaminopyrazine with 2-bromoacetaldehyde under acidic conditions to form the desired imidazo[4,5-b]pyrazine ring system. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyrazine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in:
- Anticancer Agents : Compounds derived from this scaffold have been investigated for their ability to inhibit cancer cell proliferation.
- Antiviral and Antimicrobial Agents : Due to its structural properties, it is being explored for efficacy against various viral and bacterial infections.
Case Study : A derivative of this compound was synthesized and tested for its anticancer properties. The study demonstrated significant cytotoxicity against human cancer cell lines, indicating its potential as a lead compound for further drug development.
Material Science
The unique electronic properties of this compound make it valuable in the development of organic semiconductors and functional materials.
Application Area | Description |
---|---|
Organic Electronics | Used in the formulation of organic light-emitting diodes (OLEDs). |
Photovoltaics | Investigated as a component in organic solar cells due to its charge transport properties. |
Biological Studies
This compound is utilized in enzyme inhibition studies and receptor modulation research. Its interaction with various biological receptors allows for:
- Understanding Biological Pathways : It aids in elucidating signaling pathways involved in diseases.
- Development of Enzyme Inhibitors : Research has shown that it can inhibit specific kinases, affecting cellular processes such as proliferation and apoptosis.
Case Study : A study highlighted the compound's role as an inhibitor of a key kinase involved in cancer signaling pathways, demonstrating its potential as a therapeutic agent.
Chemical Synthesis
As an intermediate in organic synthesis, this compound facilitates the construction of complex molecules essential for various research purposes.
Synthesis Methodology | Description |
---|---|
Multicomponent Reactions | Utilized to create diverse bioactive scaffolds efficiently. |
Green Chemistry | Employed in environmentally friendly synthesis routes for heterocycles. |
Biochemical Properties
The biochemical interactions of this compound are significant for its applications:
- Enzyme Interaction : It modulates kinase activity, impacting various signaling pathways.
- Cellular Effects : Influences gene expression and cellular metabolism through its interaction with proteins.
Comparison with Similar Compounds
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine
- 6-Chloro-1-methyl-1H-imidazo[4,5-b]pyrazine
Comparison: 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine is unique due to the presence of both imidazole and pyrazine rings, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. For instance, the bromine atom in this compound can be more readily substituted compared to a chlorine atom in 6-Chloro-1-methyl-1H-imidazo[4,5-b]pyrazine, due to the difference in halogen reactivity.
Biological Activity
Overview
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound characterized by the presence of both imidazole and pyrazine rings. Its unique structure, enhanced by a bromine atom and a methyl group, confers significant biochemical properties that are of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological effects, and potential applications in drug development.
This compound interacts with multiple biological receptors and enzymes, primarily through its ability to modulate kinase activity. Kinases are crucial for various signaling pathways that govern cellular functions such as proliferation and apoptosis. The compound's binding to these enzymes can lead to alterations in signaling cascades, affecting cell metabolism and gene expression .
Key Mechanisms
- Enzyme Inhibition/Activation : The compound can inhibit or activate specific kinases, leading to downstream effects on cellular processes.
- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, influencing genetic expression and stability .
- Cellular Effects : It has been shown to affect cell cycle regulation and apoptosis in various cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to the polar nature of its imidazole ring. Studies suggest that modifications to this compound could enhance its bioavailability and therapeutic efficacy .
Biological Activity
The biological activity of this compound has been evaluated in several contexts:
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- In vitro Studies : The compound was tested against the NCI-60 cancer cell panel at a concentration of 10 µM, showing a broad range of growth inhibition from -98.48% to 98.86% across different cell lines .
- Specific Cell Lines : Notably sensitive cell lines included SK-MEL-5 (melanoma) and HCC-2998 (colon cancer), showcasing its potential as an anticancer agent .
Antimicrobial Properties
Recent studies suggest that derivatives of imidazo[4,5-b]pyrazine may possess antimicrobial properties. The interactions with bacterial enzymes could provide a pathway for developing new antimicrobial agents targeting resistant strains .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cytotoxicity Against Cancer Cells :
-
Antitubercular Activity :
- Another study focused on the synthesis of imidazo derivatives with antitubercular activity against Mycobacterium tuberculosis. Compounds derived from similar scaffolds showed effective inhibition at low micromolar concentrations, suggesting potential for further development in tuberculosis treatment .
Research Applications
The compound is being explored for various applications in scientific research:
- Medicinal Chemistry : Serving as a building block for synthesizing novel pharmaceuticals targeting specific enzymes or receptors.
- Material Science : Investigated for its properties in developing organic semiconductors due to its electronic characteristics.
- Biological Studies : Used to elucidate interactions with biological macromolecules like proteins and nucleic acids, aiding in understanding complex biochemical pathways .
Properties
IUPAC Name |
5-bromo-3-methylimidazo[4,5-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-11-3-9-5-6(11)10-4(7)2-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDGTACXJMWVKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=NC=C(N=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480085 | |
Record name | 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55635-64-8 | |
Record name | 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55635-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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